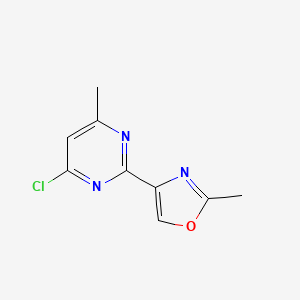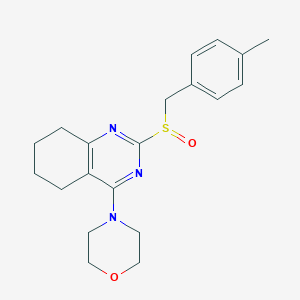
4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole is a heterocyclic compound that features both pyrimidine and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole typically involves the reaction of 4-chloro-6-methylpyrimidine with 2-methyl-1,3-oxazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the oxazole ring is introduced to the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-(4-amino-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole .
Aplicaciones Científicas De Investigación
4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions between small molecules and biological targets.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like kinases, which play a crucial role in cell signaling and proliferation . The compound can bind to the active site of the enzyme, blocking its activity and leading to the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methylpyrimidine: A precursor in the synthesis of the target compound.
2-Methyl-1,3-oxazole: Another precursor used in the synthesis.
4-(4-Chloro-6-methylpyrimidin-2-yl)methanol: A structurally similar compound with different functional groups.
Uniqueness
4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole is unique due to its combined pyrimidine and oxazole rings, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(4-chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-5-3-8(10)13-9(11-5)7-4-14-6(2)12-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSWOZKRVIROQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=COC(=N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)

![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-4-fluorobenzamide](/img/structure/B2692944.png)



![ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate](/img/structure/B2692951.png)
![N-[[1-[(3-Methoxyphenyl)methyl]triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2692953.png)

![N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2692957.png)

![(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2692959.png)
